![molecular formula C24H20ClN3O4 B3231687 (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide CAS No. 1327181-37-2](/img/structure/B3231687.png)
(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide
Overview
Description
(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, chromene derivatives, and pyridine derivatives. The key steps may involve:
Condensation Reactions: Formation of the imine linkage by reacting the substituted aniline with an aldehyde or ketone.
Cyclization Reactions: Formation of the chromene ring through cyclization of appropriate intermediates.
Substitution Reactions: Introduction of methoxy and chloro groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents for each reaction step.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and imino groups.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The chloro group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, chromene derivatives are studied for their potential therapeutic properties. This compound may exhibit activities such as anti-inflammatory, antioxidant, and anticancer effects, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored for the treatment of various diseases. Its ability to interact with biological targets makes it a promising lead compound in medicinal chemistry.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors, modulating their activity.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-2H-chromene-3-carboxamide
- (2Z)-2-[(4-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
- (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide
Uniqueness
The uniqueness of (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
The compound (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and molecular interactions of this compound, drawing from diverse research studies.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions that include the formation of the chromene structure followed by the introduction of various functional groups. The general approach often includes:
- Formation of Chromene Core : The chromene structure is synthesized through condensation reactions involving phenolic compounds and carbonyl derivatives.
- Introduction of Substituents : The specific substituents such as the methoxy and chloro groups are introduced via electrophilic aromatic substitution or similar methods.
- Final Modification : The carboxamide group is added to enhance biological activity.
Anticancer Properties
Research indicates that chromene derivatives exhibit significant anticancer activity. In a study evaluating various coumarin derivatives, compounds similar to the target compound showed promising results against several cancer cell lines:
- HepG2 Cell Line : IC50 values ranged from 2.62 to 4.85 μM, indicating strong cytotoxic effects comparable to doxorubicin, a standard chemotherapeutic agent .
- HeLa Cell Line : Certain derivatives showed IC50 values between 0.39 and 0.75 μM, suggesting potent antitumor activity .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies have shown that derivatives with similar structures exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) against E. coli and S. aureus ranged from 3.2 to 66 μM, demonstrating effective inhibitory action .
The mechanism through which these compounds exert their biological effects often involves interaction with specific enzymes or receptors:
- Carbonic Anhydrase Inhibition : Some studies have focused on the inhibition of human carbonic anhydrase (hCA) isoforms, particularly hCA IX, which is associated with tumor progression. Compounds have shown selective inhibition with Ki values in the nanomolar range .
- Molecular Docking Studies : These studies reveal binding affinities and interactions at the active sites of target proteins, providing insight into how structural modifications influence biological activity .
Study 1: Anticancer Efficacy
In a comprehensive evaluation of coumarin derivatives, the synthesized compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, with detailed molecular docking studies confirming its binding affinity to key targets involved in cancer progression.
Study 2: Antimicrobial Action
Another study assessed the antimicrobial properties of similar chromene derivatives against H. pylori, revealing MIC values as low as 1 µg/mL, thereby highlighting their potential as therapeutic agents in treating bacterial infections .
Table 1: Biological Activity Overview
Activity Type | Cell Line/Pathogen | IC50/MIC Values | Reference |
---|---|---|---|
Anticancer | HepG2 | 2.62–4.85 μM | |
Anticancer | HeLa | 0.39–0.75 μM | |
Antimicrobial | E.coli | 3.2–66 μM | |
Antimicrobial | S.aureus | 3.2–66 μM |
Table 2: Inhibition Potency Against hCA Isoforms
Compound | hCA Isoform | Ki (nM) |
---|---|---|
This compound | hCA IX | ~107.9 |
Other Coumarin Derivatives | Various | Varies (high nM range) |
Properties
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)imino-8-methoxy-N-(6-methylpyridin-2-yl)chromene-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4/c1-14-6-4-9-21(26-14)28-23(29)17-12-15-7-5-8-20(31-3)22(15)32-24(17)27-16-10-11-19(30-2)18(25)13-16/h4-13H,1-3H3,(H,26,28,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKWDPRAYAKGGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC(=C(C=C4)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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